Anti-inflammatory agent 78

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

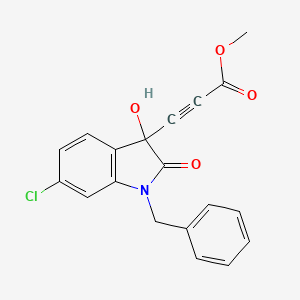

Molecular Formula |

C19H14ClNO4 |

|---|---|

Molecular Weight |

355.8 g/mol |

IUPAC Name |

methyl 3-(1-benzyl-6-chloro-3-hydroxy-2-oxoindol-3-yl)prop-2-ynoate |

InChI |

InChI=1S/C19H14ClNO4/c1-25-17(22)9-10-19(24)15-8-7-14(20)11-16(15)21(18(19)23)12-13-5-3-2-4-6-13/h2-8,11,24H,12H2,1H3 |

InChI Key |

IRMJFRIAORURPE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1(C2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Anti-inflammatory Agent 78

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-inflammatory agent 78, also identified as compound L-37, is a potent synthetic molecule demonstrating significant anti-inflammatory properties through a multi-targeted mechanism of action. This technical guide elucidates the core mechanisms, supported by available preclinical data, involving the inhibition of key enzymatic pathways in the inflammatory cascade. The primary mode of action involves the dual inhibition of cyclooxygenase (COX) isoforms, COX-1 and COX-2, leading to a marked reduction in prostaglandin synthesis. Furthermore, the agent has been shown to suppress the production of nitric oxide (NO) in activated macrophages. This document provides a comprehensive overview of its biochemical activity, supported by quantitative data from in-vitro and in-vivo studies, detailed experimental protocols, and visual representations of its mechanistic pathways and experimental workflows.

Core Mechanism of Action

The anti-inflammatory effects of Agent 78 (L-37) are primarily attributed to its ability to interfere with two major pro-inflammatory signaling pathways: the cyclooxygenase (COX) pathway and the inducible nitric oxide synthase (iNOS) pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

This compound functions as a potent inhibitor of both COX-1 and COX-2 enzymes.[1] These enzymes are critical in the metabolic cascade that converts arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

-

COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and platelet aggregation.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

By inhibiting COX-1 and COX-2, Agent 78 effectively reduces the synthesis of pro-inflammatory prostaglandins, including PGE1 and PGE2.[1] It also inhibits the production of PGF1.[1] This dual inhibition is a key aspect of its potent anti-inflammatory activity. However, the agent has been noted to have weak inhibitory effects on the production of leukotrienes (LT) and Thromboxane-B2 (TXB-2).[1]

Suppression of Nitric Oxide (NO) Production

In addition to its effects on the COX pathway, this compound has been demonstrated to inhibit the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the upregulation of inducible nitric oxide synthase (iNOS). iNOS, in turn, produces large quantities of NO, a pro-inflammatory mediator that contributes to vasodilation, cytotoxicity, and the overall inflammatory response. The ability of Agent 78 to curtail NO production points to its comprehensive anti-inflammatory profile.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in-vitro and in-vivo activities of this compound (L-37). It should be noted that while the primary literature confirms the dose-dependent nature of these activities, specific IC50 values for COX-1 and COX-2 inhibition are not publicly available and are reported here as qualitative inhibition.

Table 1: In-vitro Anti-inflammatory Activity of Agent 78 (L-37)

| Assay Target | Cell Line | Concentration Range | Effect |

| PGE2 Synthesis | RAW 264.7 | 1 - 10 µM | Dose-dependent inhibition of LPS-induced synthesis.[1] |

| NO Release | RAW 264.7 | Not Specified | Inhibition of LPS-induced release.[1] |

| COX-1 Expression | Not Specified | 1 µM | Inhibition of expression and PGF1 production.[1] |

| COX-2 Expression | Not Specified | 5 µM | Downregulation of expression. |

| Cell Growth | Tumor Cells | 10 µM | High inhibitory ability.[1] |

| Cell Growth | RAW 264.7 | 10 µM | Significant effect on growth.[1] |

Table 2: In-vivo Anti-inflammatory Activity of Agent 78 (L-37)

| Animal Model | Assay | Dosing (IP) | Inhibition Rate | Comparator |

| Kunming mice | Xylene-induced ear edema | 50 mg/kg | ~78.14% | Slightly weaker than Celecoxib.[1] |

| Kunming mice | Xylene-induced ear edema | 25 - 100 mg/kg | Dose-dependent anti-inflammatory effect.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available information on the evaluation of this compound.

In-vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Cells (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control).

-

Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce inflammation.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Griess Assay: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

Quantification: The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

In-vitro Prostaglandin E2 (PGE2) Production Assay in RAW 264.7 Cells (ELISA)

This assay measures the concentration of PGE2 in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).

Methodology:

-

Cell Culture and Seeding: RAW 264.7 cells are seeded in 24-well plates and cultured as described for the NO assay.

-

Treatment and Stimulation: Cells are treated with varying concentrations of this compound (1, 5, and 10 µM) and stimulated with LPS.[1]

-

Incubation: The cells are incubated for 24 hours to allow for PGE2 production and secretion into the medium.[1]

-

Supernatant Collection: The cell culture supernatant is collected for analysis.

-

ELISA: The concentration of PGE2 in the supernatant is determined using a commercial PGE2 ELISA kit, following the manufacturer's instructions. This typically involves a competitive binding assay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on the microplate.

-

Data Analysis: A standard curve is generated, and the PGE2 concentrations in the samples are calculated.

In-vivo Anti-inflammatory Activity Assay (Xylene-Induced Mouse Ear Edema)

This model is used to assess the acute anti-inflammatory activity of a compound.

Methodology:

-

Animals: Kunming mice are used for this study.[1]

-

Grouping and Dosing: Animals are divided into groups: a negative control group (vehicle), a positive control group (e.g., Celecoxib), and treatment groups receiving different doses of this compound (25, 50, and 100 mg/kg) via intraperitoneal (IP) injection.[1]

-

Induction of Edema: One hour after treatment, a fixed volume of xylene is topically applied to the anterior and posterior surfaces of the right ear of each mouse to induce edema. The left ear serves as a control.

-

Evaluation of Edema: After a set period (e.g., 1-2 hours) following xylene application, the mice are euthanized. Circular sections from both ears are punched out and weighed.

-

Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right (treated) and left (untreated) ear punches. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.

Conclusion

This compound (L-37) emerges as a promising anti-inflammatory candidate with a well-defined, dual mechanism of action. Its ability to potently inhibit both COX-1 and COX-2 enzymes, thereby blocking the production of pro-inflammatory prostaglandins, combined with its capacity to suppress nitric oxide release from activated macrophages, underscores its comprehensive anti-inflammatory profile. The available in-vitro and in-vivo data demonstrate significant, dose-dependent efficacy. Further investigation, particularly to elucidate its COX-1/COX-2 selectivity index and to conduct more extensive preclinical safety and efficacy studies, is warranted to fully assess its therapeutic potential for the treatment of inflammatory disorders.

References

In-Depth Technical Guide: Discovery and Development of Anti-inflammatory Agent 78 (Compound L-37)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-inflammatory agent 78, identified as compound L-37, is a novel indole-derived γ-hydroxy propiolate ester with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of its discovery, mechanism of action, and preclinical development. Compound L-37 exhibits a dual inhibitory effect on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, leading to a significant reduction in the production of key inflammatory mediators such as prostaglandin E2 (PGE2), prostaglandin F1 (PGF1), and nitric oxide (NO).[1][2] This document details the in vitro and in vivo studies that have characterized its anti-inflammatory profile, supported by experimental protocols and quantitative data.

Introduction

The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. The cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs, playing a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While selective COX-2 inhibitors were developed to mitigate the gastrointestinal side effects associated with non-selective COX inhibitors, the development of new chemical entities with balanced COX-1/COX-2 inhibition or alternative mechanisms remains an area of active research.[3][4][5]

This compound (L-37) emerged from a research program focused on designing and synthesizing a series of indole-derived γ-hydroxy propiolate esters as potential anti-inflammatory agents.[6] The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[7] This guide summarizes the key findings from the initial preclinical evaluation of L-37.

Mechanism of Action

The primary mechanism of action of this compound (L-37) is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2, which are potent inflammatory mediators. By inhibiting COX-1 and COX-2, L-37 effectively reduces the production of these pro-inflammatory prostaglandins.[1][2]

Furthermore, L-37 has been shown to inhibit the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of L-37 to suppress both prostaglandin and NO production suggests a multi-faceted anti-inflammatory effect.

Signaling Pathway Diagram

Quantitative Data Summary

The anti-inflammatory activity of compound L-37 has been quantified through various in vitro and in vivo assays. The following tables summarize the available data.

Table 1: In Vitro Anti-inflammatory Activity of L-37

| Assay | Cell Line | Parameter Measured | Result |

| COX-1/COX-2 Inhibition | - | Enzyme Activity | Potent Inhibitor |

| LPS-induced Prostaglandin Synthesis | RAW 264.7 | PGE2 Production | Dose-dependent inhibition |

| LPS-induced Prostaglandin Synthesis | RAW 264.7 | PGF1 Production | Inhibition Observed |

| LPS-induced Nitric Oxide Release | RAW 264.7 | Nitric Oxide (NO) | Inhibition Observed |

| Cytotoxicity | RAW 264.7 | Cell Viability | High inhibitory ability on tumor cell growth at 10 µM |

Detailed IC50 values were not available in the reviewed literature.

Table 2: In Vivo Anti-inflammatory Activity of L-37

| Animal Model | Species | Dosing | Parameter Measured | Result |

| Xylene-induced Ear Edema | Kunming Mice | 25-100 mg/kg (IP) | Ear Swelling | Dose-dependent inhibition |

| Xylene-induced Ear Edema | Kunming Mice | 50 mg/kg (IP) | Inhibition Rate | ~78.14% |

Experimental Protocols

Detailed experimental protocols for the key assays are provided below. These represent standard methodologies in the field and are consistent with the studies conducted on L-37.

In Vitro Nitric Oxide Release Assay

Objective: To determine the effect of this compound on nitric oxide production in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Plating: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1-2 hours), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce nitric oxide production.

-

Incubation: The cells are incubated for a further 18-24 hours.

-

Nitrite Measurement (Griess Assay):

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured as an indicator of NO production.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the cell culture supernatant in a separate 96-well plate.

-

After a short incubation period at room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control group.

Experimental Workflow: In Vitro NO Release Assay

In Vitro COX Inhibition Assay (ELISA-based)

Objective: To determine the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the respective COX enzyme, a cofactor such as hematin, and the test compound (this compound) at various concentrations.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Incubation: The reaction mixture is incubated for a specific period at 37°C to allow for the production of prostaglandins.

-

Quantification of PGE2: The amount of PGE2 produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of this compound to that of the vehicle control. IC50 values are then determined from the dose-response curves.

In Vivo Xylene-Induced Mouse Ear Edema Model

Objective: To evaluate the in vivo topical anti-inflammatory activity of this compound.

Animal Model: Kunming mice.

Methodology:

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into control and treatment groups.

-

Treatment:

-

The treatment groups receive this compound via intraperitoneal (IP) injection at various doses (e.g., 25, 50, 100 mg/kg).

-

The control group receives the vehicle.

-

A positive control group treated with a known anti-inflammatory drug (e.g., celecoxib) is also included.

-

-

Induction of Edema: After a set period post-treatment (e.g., 30-60 minutes), a fixed volume of xylene is topically applied to the inner surface of the right ear of each mouse to induce inflammation and edema. The left ear serves as a control.

-

Evaluation of Edema: After a specific time following xylene application (e.g., 1-2 hours), the mice are euthanized, and a circular section of both ears is punched out and weighed.

-

Data Analysis: The degree of edema is calculated as the difference in weight between the right (xylene-treated) and left (control) ear punches. The percentage of inhibition of edema by this compound is calculated using the following formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100

Conclusion

This compound (L-37) is a promising new chemical entity with significant anti-inflammatory properties demonstrated in both in vitro and in vivo models. Its dual inhibition of COX-1/COX-2 enzymes and suppression of nitric oxide production provide a strong rationale for its further development as a potential therapeutic for inflammatory conditions. Future studies should focus on elucidating its detailed pharmacokinetic and toxicological profiles, as well as exploring its efficacy in various disease models.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. For complete and detailed information, please refer to the primary scientific literature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Target Identification and Validation of Novel Anti-inflammatory Agents

This technical guide provides a comprehensive overview of the essential processes involved in identifying and validating the molecular targets of novel anti-inflammatory compounds. For the purpose of this guide, we will refer to a hypothetical candidate molecule as "Anti-inflammatory Agent 78" to illustrate the key concepts and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Anti-inflammatory Drug Discovery

The discovery of novel anti-inflammatory agents is a critical area of pharmaceutical research, aimed at addressing a wide range of debilitating conditions, from autoimmune disorders to chronic inflammatory diseases. The identification and subsequent validation of the biological targets of these agents are paramount for understanding their mechanism of action, predicting potential side effects, and establishing a solid foundation for further preclinical and clinical development. The process typically involves a combination of phenotypic screening, target-based assays, and detailed mechanistic studies.

Recent research has identified several compounds designated as "compound 78" in different contexts, each with distinct anti-inflammatory properties. For instance, isosinulaflexiolide K (78), a cembranoid from soft corals, has been shown to reduce the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. Another compound, referred to as "this compound (compound L-37)," demonstrates potent inhibition of COX-1, COX-2, prostaglandin E1 (PGE1), and prostaglandin E2 (PGE2), as well as nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells[2]. These examples highlight the diverse chemical structures and molecular targets of potential new anti-inflammatory drugs.

Target Identification Strategies

The initial step in characterizing a novel anti-inflammatory agent is to identify its molecular target(s). Two primary approaches are commonly employed:

-

Phenotypic Screening: This approach involves testing the compound in cellular or animal models of inflammation to observe its overall effect. Once an anti-inflammatory phenotype is confirmed, subsequent studies are performed to elucidate the underlying molecular mechanism. This is a common strategy for natural product-derived compounds.

-

Target-Based Screening: In this strategy, the compound is tested against a panel of known inflammatory targets, such as specific enzymes or receptors. This approach is more direct but is limited to previously identified targets.

Computational methods, including molecular docking and network pharmacology, can also be utilized to predict potential targets and guide experimental work[3][4].

Key Inflammatory Pathways and Targets

Inflammation is a complex process involving a multitude of signaling pathways and molecular mediators. Some of the most well-established targets for anti-inflammatory drugs include:

-

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain[5]. Inhibition of COX enzymes is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs)[4].

-

Inducible Nitric Oxide Synthase (iNOS) Pathway: iNOS produces large amounts of nitric oxide, a pro-inflammatory mediator. Overexpression of iNOS is associated with various inflammatory conditions.

-

Pro-inflammatory Cytokines: Molecules such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1, IL-6) play a central role in orchestrating the inflammatory response[6].

The following diagram illustrates the simplified signaling pathway involving COX and iNOS in an inflammatory response, often initiated by stimuli like LPS.

Target Validation Experimental Workflow

Once a putative target is identified, a series of experiments are conducted to validate this finding. The following diagram outlines a typical workflow for the validation of a novel anti-inflammatory agent targeting the COX and iNOS pathways.

Detailed Experimental Protocols

The following are generalized protocols for key experiments in the target validation process.

Objective: To determine the in vitro inhibitory activity of "this compound" on COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

Assay buffer

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a dilution series of "this compound" in the appropriate solvent.

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the diluted compound or vehicle control.

-

Incubate for a specified time at the optimal temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

After a set incubation period, add the probe, which reacts with the prostaglandin product to generate a signal.

-

Measure the signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Objective: To assess the effect of "this compound" on the production of NO and PGE2 in a cellular model of inflammation.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

"this compound"

-

Griess Reagent for NO measurement

-

PGE2 ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of "this compound" for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and vehicle-treated controls.

-

For NO measurement:

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Quantify NO concentration using a sodium nitrite standard curve.

-

-

For PGE2 measurement:

-

Collect the cell culture supernatant.

-

Perform the PGE2 ELISA according to the manufacturer's protocol.

-

Determine the concentration of PGE2 from the standard curve.

-

Objective: To determine if "this compound" affects the protein expression levels of COX-2 and iNOS.

Materials:

-

RAW 264.7 cells treated as described in 5.2.

-

Lysis buffer with protease inhibitors

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

After treatment, wash the cells with cold PBS and lyse them to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine relative protein expression.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Enzyme Inhibition by this compound

| Target | IC50 (µM) |

| COX-1 | 15.2 ± 1.8 |

| COX-2 | 0.5 ± 0.1 |

Table 2: Effect of this compound on NO and PGE2 Production in LPS-stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | NO Production (% of Control) | PGE2 Production (% of Control) |

| Vehicle Control | - | 100 ± 8.5 | 100 ± 9.2 |

| Agent 78 | 0.1 | 85.3 ± 6.1 | 70.4 ± 5.5 |

| Agent 78 | 1 | 42.1 ± 4.3 | 25.8 ± 3.1 |

| Agent 78 | 10 | 15.6 ± 2.9 | 8.7 ± 1.9 |

Table 3: Relative Protein Expression in LPS-stimulated RAW 264.7 Cells Treated with this compound (10 µM)

| Protein | Relative Expression (Fold Change vs. LPS) |

| COX-2 | 0.23 ± 0.05 |

| iNOS | 0.31 ± 0.07 |

Conclusion

The systematic process of target identification and validation is fundamental to the development of novel anti-inflammatory therapeutics. By employing a combination of in vitro and cell-based assays, followed by mechanistic studies, researchers can build a robust data package that elucidates the mechanism of action of a lead compound. The experimental protocols and workflows outlined in this guide provide a framework for the rigorous evaluation of promising anti-inflammatory agents, paving the way for their advancement into further stages of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. frontiersin.org [frontiersin.org]

- 4. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benthamscience.com [benthamscience.com]

Technical Guide: In Vitro Anti-inflammatory Activity of Agent 78

Executive Summary

This document provides a comprehensive technical overview of the in vitro anti-inflammatory properties of a novel investigational compound, designated Agent 78. The study characterizes the inhibitory effects of Agent 78 on key inflammatory mediators and signaling pathways in a well-established cellular model of inflammation. Data presented herein demonstrate that Agent 78 effectively suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The underlying mechanism of action appears to involve the downregulation of the NF-κB and MAPK signaling cascades. This guide includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the implicated biological pathways to support further research and development.

Quantitative Data Summary

The anti-inflammatory activity of Agent 78 was quantified through a series of dose-response experiments. The results are summarized below, showcasing its potency in inhibiting key inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production

This table summarizes the dose-dependent effect of Agent 78 on nitric oxide production in LPS-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

| Agent 78 Conc. (µM) | NO Inhibition (%) | Cell Viability (%) |

| 0 (Vehicle Control) | 0% | 100% |

| 1 | 15.2% | 99.1% |

| 5 | 48.9% | 98.5% |

| 10 | 75.4% | 97.3% |

| 25 | 92.1% | 96.8% |

| IC50 (µM) | 5.1 µM | >100 µM |

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion

This table details the inhibitory effect of Agent 78 on the secretion of TNF-α and IL-6 into the cell culture supernatant, as measured by ELISA.

| Agent 78 Conc. (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 0 (Vehicle Control) | 0% | 0% |

| 1 | 12.5% | 10.8% |

| 5 | 45.3% | 42.1% |

| 10 | 71.8% | 68.9% |

| 25 | 89.6% | 85.4% |

| IC50 (µM) | 5.6 µM | 6.2 µM |

Experimental Protocols & Methodologies

Detailed protocols for the key in vitro assays are provided below. These methods were used to generate the quantitative data presented in Section 2.0.

General Experimental Workflow

The overall process for evaluating the anti-inflammatory activity of Agent 78 follows a standardized workflow from cell culture to data analysis.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 was used for all experiments[1].

-

Maintenance: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: For assays, cells were seeded into 96-well plates at a density of 5 × 10^5 cells/mL and allowed to adhere overnight[2].

-

Protocol: The following day, the culture medium was replaced with fresh medium containing various concentrations of Agent 78 (1-25 µM) or vehicle control (0.1% DMSO). Cells were pre-treated for 1 hour.

-

Stimulation: After pre-treatment, inflammation was induced by adding Lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 1 µg/mL to all wells except the negative control[3][4]. The plates were then incubated for 24 hours.

Nitric Oxide (NO) Assay

Nitrite accumulation in the culture supernatant, an indicator of NO production, was measured using the Griess reagent[3][5].

-

Sample Collection: After the 24-hour incubation, 100 µL of cell culture supernatant was transferred to a new 96-well plate.

-

Griess Reaction: 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) was added to each well containing the supernatant[5][6].

-

Incubation & Measurement: The plate was incubated at room temperature for 15 minutes in the dark.

-

Quantification: The absorbance was measured at 540 nm using a microplate reader[7]. The concentration of nitrite was determined using a standard curve generated with sodium nitrite.

Cytokine Measurement by ELISA

The concentrations of TNF-α and IL-6 in the culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[8][9].

-

Plate Coating: A 96-well plate was coated with a capture antibody specific for either human TNF-α or IL-6 and incubated overnight[10].

-

Blocking: The plate was washed and blocked with an appropriate blocking buffer for 1-2 hours.

-

Sample Incubation: 100 µL of culture supernatants and standards were added to the wells and incubated for 2 hours at room temperature[11].

-

Detection: The plate was washed, and a biotin-conjugated detection antibody was added, followed by incubation for 1 hour.

-

Signal Generation: After another wash, Streptavidin-HRP conjugate was added and incubated for 30 minutes. Finally, a TMB substrate solution was added, and the plate was incubated in the dark for 15-30 minutes[10][12].

-

Measurement: The reaction was stopped with a stop solution, and the absorbance was read at 450 nm[9][12]. Cytokine concentrations were calculated from the standard curve.

Mechanism of Action: Signaling Pathways

Agent 78 is hypothesized to exert its anti-inflammatory effects by modulating key intracellular signaling pathways that are activated by LPS. The primary pathways investigated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[13][14] Upon LPS stimulation, the IKK complex is activated, leading to the degradation of IκBα and the subsequent translocation of the p65/p50 NF-κB dimer to the nucleus, where it initiates the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6.[15] Agent 78 is proposed to inhibit this process.

MAPK Signaling Pathway

The MAPK family (including p38, JNK, and ERK) is another critical set of kinases involved in the inflammatory response.[16] LPS activates upstream kinases, which in turn phosphorylate and activate p38, JNK, and ERK.[17] These activated MAPKs then phosphorylate transcription factors like AP-1, which also contributes to the expression of inflammatory genes.[18] Agent 78 is believed to interfere with the phosphorylation of these key MAPK proteins.

References

- 1. 4.3. In Vitro Anti-Inflammation Effects on LPS-Induced RAW 264.7 Cells [bio-protocol.org]

- 2. Myricetin Attenuates LPS-induced Inflammation in RAW 264.7 Macrophages and Mouse Models | bioRxiv [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 7. Protocol Griess Test [protocols.io]

- 8. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]

- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 11. raybiotech.com [raybiotech.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. synapse.koreamed.org [synapse.koreamed.org]

- 18. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

"Anti-inflammatory agent 78" and cytokine inhibition profile

An In-depth Technical Guide to "Anti-inflammatory Agent 78": A Review of Two Potential Candidates

Introduction

The designation "this compound" has been associated with multiple distinct chemical entities in scientific literature, each with a unique mechanism of action and cytokine inhibition profile. This guide provides a detailed overview of two prominent compounds referred to as "compound 78" or "agent 78" in the context of anti-inflammatory research. The following sections will delineate the characteristics of a pyrazole urea-based p38 MAP kinase inhibitor and a potent COX/NO inhibitor, herein referred to as Candidate A and Candidate B, respectively. This document is intended for researchers, scientists, and drug development professionals, providing a comparative analysis of their biological activities, experimental validation, and underlying signaling pathways.

This compound, identified as analogue 78 in a series of pyrazole urea-based inhibitors, demonstrates its anti-inflammatory effects through the targeted inhibition of p38 MAP kinase, a key regulator of pro-inflammatory cytokine synthesis.

Cytokine Inhibition Profile and In Vivo Efficacy

The primary reported activity of this agent is the suppression of Tumor Necrosis Factor-alpha (TNF-α) production.

Table 1: In Vivo Efficacy of Candidate A

| Model System | Dosage | Effect on TNF-α Production |

| Mouse model | 100 mg/kg | 90% inhibition |

| Mouse model | 30 mg/kg | 53% inhibition[1] |

Experimental Protocols

LPS-Stimulated TNF-α Production in Mice:

A standardized in vivo model was utilized to assess the efficacy of Candidate A in inhibiting TNF-α synthesis.

-

Animal Model: Male BALB/c mice are commonly used for this type of study.

-

Compound Administration: Candidate A is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) at the desired concentrations (e.g., 30 mg/kg and 100 mg/kg).

-

Induction of Inflammation: One hour after compound administration, mice are challenged with an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 100 µg/kg to induce a systemic inflammatory response.

-

Sample Collection: Blood samples are collected via cardiac puncture 1.5 hours after the LPS challenge.

-

TNF-α Measurement: Serum levels of TNF-α are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of TNF-α production is calculated by comparing the mean TNF-α levels in the compound-treated groups to the vehicle-treated control group.

Workflow for In Vivo TNF-α Inhibition Assay

Caption: Workflow for assessing in vivo TNF-α inhibition.

Signaling Pathway

Candidate A functions by inhibiting p38 MAP kinase. This kinase is a critical component of the signaling cascade initiated by inflammatory stimuli like LPS. By blocking p38 MAP kinase, the compound prevents the downstream activation of transcription factors responsible for the expression of pro-inflammatory cytokines such as TNF-α.

Caption: Workflow for assessing in vitro nitric oxide inhibition.

Signaling Pathway

Candidate B inhibits the production of prostaglandins (PGE1, PGE2) by blocking the activity of COX-1 and COX-2. Additionally, it inhibits the release of NO from macrophages stimulated with LPS. The inhibition of NO production is likely due to the downregulation of inducible nitric oxide synthase (iNOS) expression, a process often controlled by the NF-κB signaling pathway.

COX and iNOS Inhibition Pathway

Caption: Inhibition of COX enzymes and NO release by Candidate B.

The term "this compound" is not unique to a single molecule and can refer to at least two distinct compounds with different mechanisms of action. Candidate A is a p38 MAP kinase inhibitor that effectively reduces TNF-α production in vivo. Candidate B is a potent inhibitor of COX enzymes and NO release. Clarity in future research and publications is essential to avoid ambiguity and to accurately attribute biological effects to the correct chemical entity. The information provided in this guide serves to summarize the available data on these two agents and to provide a framework for their further investigation.

References

Technical Guide: The Cyclooxygenase Isozyme Selectivity of Anti-inflammatory Agent 78

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The designation "Anti-inflammatory agent 78" is not a standardized chemical identifier and has been attributed to several different molecular entities in scientific literature and commercial listings. This guide focuses on a particularly notable compound designated as "78": a 1,5-diarylpyrrole derivative that demonstrates exceptionally high selectivity as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This document provides a detailed overview of its inhibitory profile against COX-1 and COX-2, places its activity in the context of established non-steroidal anti-inflammatory drugs (NSAIDs), outlines common experimental protocols for determining COX selectivity, and illustrates the relevant biological and experimental pathways.

Quantitative Inhibitory Profile of Compound 78

Compound 78, a 1,5-diarylpyrrole derivative, has been identified as a potent and highly selective COX-2 inhibitor.[1] Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), and its selectivity index (SI) are summarized in Table 1. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher value indicating greater selectivity for COX-2. For comparative purposes, data for the well-characterized COX-2 selective inhibitor, Celecoxib, is also included.

Table 1: COX-1 and COX-2 Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Compound 78 | >100 | 0.015 | >6666 |

| Celecoxib | 15.10 | 0.05 | 302 |

Data for Compound 78 sourced from a study on 1,5-diarylpyrrole derivatives.[1] Data for Celecoxib is provided as a reference for a widely-used selective COX-2 inhibitor.

Key Signaling Pathway: Arachidonic Acid Metabolism

The anti-inflammatory effects of Compound 78 and other NSAIDs are mediated through the inhibition of cyclooxygenase enzymes, which are central to the metabolic cascade of arachidonic acid. This pathway leads to the production of prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. The selective inhibition of COX-2 is a key therapeutic goal to reduce inflammation while minimizing the side effects associated with COX-1 inhibition.

Caption: Arachidonic acid metabolism via COX-1 and COX-2 pathways.

Experimental Protocols for Determining COX Inhibition

The determination of a compound's inhibitory activity and selectivity against COX-1 and COX-2 is a critical step in the development of novel anti-inflammatory agents. A variety of in vitro and cell-based assays are employed for this purpose. Below are detailed methodologies for commonly used assays.

In Vitro Enzyme Inhibition Assay using ELISA

This method quantifies the production of Prostaglandin E2 (PGE2), a downstream product of the COX enzymes, to determine enzymatic activity.[1]

-

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 enzymes.

-

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme.

-

Arachidonic acid (substrate).

-

Test compound (e.g., Compound 78) at various concentrations.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Cofactors (e.g., hematin, L-epinephrine).

-

PGE2 ELISA kit.

-

-

Procedure:

-

In a reaction tube, combine the reaction buffer, cofactors, and the purified COX enzyme (either COX-1 or COX-2).

-

Add the test compound at a range of concentrations (and a vehicle control, typically DMSO).

-

Pre-incubate the enzyme-inhibitor mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate at 37°C for a defined period (e.g., 15 minutes).

-

Stop the reaction (e.g., by adding a solution of hydrochloric acid).

-

Quantify the amount of PGE2 produced in each reaction tube using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

-

Human Whole Blood Assay

This assay provides a more physiologically relevant environment for assessing COX inhibition by utilizing whole blood, which contains both COX-1 (in platelets) and inducible COX-2 (in monocytes).[2][3]

-

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in a human whole blood matrix.

-

Materials:

-

Freshly drawn human venous blood (anticoagulated with heparin).

-

Test compound at various concentrations.

-

For COX-2 induction: Lipopolysaccharide (LPS).

-

For COX-1 activity: No stimulant is needed as clotting will activate platelets.

-

ELISA kits for Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2).

-

-

Procedure for COX-1 Activity:

-

Aliquot whole blood into tubes containing the test compound at various concentrations or a vehicle control.

-

Allow the blood to clot at 37°C for a specified time (e.g., 1 hour).

-

Centrifuge the samples to separate the serum.

-

Measure the concentration of TxB2 (a stable metabolite of the COX-1 product TxA2) in the serum using an ELISA kit.

-

Calculate the IC50 for COX-1 inhibition.

-

-

Procedure for COX-2 Activity:

-

Aliquot heparinized whole blood into tubes containing the test compound at various concentrations or a vehicle control.

-

Add LPS to induce the expression and activity of COX-2 in monocytes.

-

Incubate the blood at 37°C for an extended period (e.g., 24 hours).

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using an ELISA kit.

-

Calculate the IC50 for COX-2 inhibition.

-

Generalized Experimental Workflow for COX Inhibitor Screening

The discovery and development of a novel selective COX-2 inhibitor like Compound 78 follows a structured workflow, from initial high-throughput screening to more complex, physiologically relevant assays.

Caption: A typical workflow for the screening and development of COX inhibitors.

Conclusion

The 1,5-diarylpyrrole derivative, referred to as Compound 78, represents a highly potent and exceptionally selective inhibitor of the COX-2 enzyme. Its selectivity index of over 6666 signifies a substantial improvement over existing selective inhibitors like Celecoxib. The methodologies outlined in this guide provide a robust framework for the evaluation of such compounds, progressing from initial in vitro enzyme assays to more complex and physiologically relevant human whole blood assays. The continued investigation of compounds with this level of selectivity is paramount in the development of next-generation anti-inflammatory therapies with enhanced efficacy and an improved safety profile.

References

- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide on the Prostaglandin Synthesis Inhibitory Action of Anti-inflammatory Agent 78

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 78, also identified as compound L-37, is a novel indole-derived γ-hydroxy propiolate ester with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of its mechanism of action, focusing on the inhibition of prostaglandin synthesis. Prostaglandins are key lipid mediators in the inflammatory cascade, and their synthesis is a critical target for anti-inflammatory drug development. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory effects primarily through the inhibition of key enzymes in the prostaglandin synthesis pathway, namely cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins, including the pro-inflammatory prostaglandin E2 (PGE2).

Signaling Pathway of Prostaglandin Synthesis and Inhibition

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes to PGG2 and subsequently to PGH2. PGH2 is then converted to various prostaglandins, including PGE2, by specific synthases. This compound intervenes in this pathway by inhibiting the activity of COX-1 and COX-2, thereby reducing the production of prostaglandins.

Figure 1. Inhibition of the Prostaglandin Synthesis Pathway by Agent 78.

Quantitative Data

The following tables summarize the available quantitative and qualitative data on the inhibitory activity of this compound (L-37). The specific IC50 values for COX-1 and COX-2 inhibition were not available in the public domain resources accessed. The primary research article detailing these specific values is cited as Akhtar M, et al. Eur J Med Chem. 2024 Apr 15;270:116376.

Table 1: In Vitro Anti-inflammatory Activity of Agent 78 (L-37)

| Assay | Target | Cell Line | Concentration | Result |

| Prostaglandin E2 (PGE2) Synthesis | Prostaglandin Synthesis | LPS-stimulated RAW 264.7 cells | 1-10 µM | Dose-dependent inhibition of PGE2 synthesis.[1] |

| Prostaglandin F1α (PGF1α) Production | COX-1 Activity | Not Specified | 1 µM | Inhibition of PGF1α production.[2] |

| COX-1 Expression | COX-1 | Not Specified | 1 µM | Inhibition of COX-1 expression.[2] |

| COX-2 Expression | COX-2 | Not Specified | 5 µM | Downregulation of COX-2 enzyme expression.[2] |

| Nitric Oxide (NO) Release | iNOS Activity | LPS-stimulated RAW 264.7 cells | Not Specified | Potent, dose-dependent inhibition of NO release.[1] |

| Thromboxane-B2 (TXB-2) Production | Thromboxane Synthase Activity | Not Specified | Not Specified | Weak inhibition.[1] |

| Leukotriene (LT) Production | Lipoxygenase Activity | Not Specified | Not Specified | Weak inhibition.[1] |

Table 2: In Vivo Anti-inflammatory Activity of Agent 78 (L-37)

| Animal Model | Administration Route | Dosage | Positive Control | Result |

| Xylene-induced Mouse Ear Edema | Intraperitoneal (IP) | 25-100 mg/kg | Celecoxib | Remarkable, dose-dependent anti-inflammatory activity.[1] |

| Xylene-induced Mouse Ear Edema | Intraperitoneal (IP) | 50 mg/kg | Celecoxib | Nearly 78.14% inhibition rate, showing good activity with slightly weaker inhibition than celecoxib.[1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Inhibition of Prostaglandin E2 Synthesis in RAW 264.7 Macrophages

This assay assesses the ability of a test compound to inhibit the production of PGE2 in a cellular context.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 24-well plates at a density of approximately 2.5 x 10^5 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control. The cells are pre-incubated for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) to each well, except for the negative control wells.

-

Incubation: The plates are incubated for 24 hours to allow for the production and release of PGE2 into the culture supernatant.

-

Supernatant Collection: After incubation, the culture supernatants are collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatants is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of PGE2 synthesis is calculated for each concentration of the test compound relative to the LPS-stimulated vehicle control.

Figure 2. Experimental Workflow for PGE2 Synthesis Inhibition Assay.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer is prepared containing a heme cofactor and a reducing agent (e.g., glutathione).

-

Inhibitor Incubation: The test compound (this compound) at various concentrations is pre-incubated with the respective COX enzyme in the reaction buffer for a defined period (e.g., 10-15 minutes) at room temperature.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated by the addition of an acid solution.

-

Product Quantification: The amount of prostaglandin produced (often measured as PGE2 after reduction of PGH2) is quantified. This can be done using various methods, including ELISA or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by non-linear regression analysis of the concentration-response curve.

In Vivo Xylene-Induced Mouse Ear Edema Model

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Methodology:

-

Animal Acclimatization: Male Kunming mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: The mice are randomly divided into several groups: a negative control group, a positive control group (e.g., celecoxib), and treatment groups receiving different doses of this compound (e.g., 25, 50, 100 mg/kg) via intraperitoneal injection.

-

Induction of Inflammation: After a specific period following drug administration (e.g., 30-60 minutes), a fixed volume of xylene is topically applied to the anterior surface of the right ear of each mouse to induce inflammation and edema. The left ear serves as a control.

-

Edema Assessment: After a set time (e.g., 1-2 hours) following xylene application, the mice are euthanized. A circular section of a standard diameter is punched out from both the right (treated) and left (control) ears.

-

Measurement: The weight of each ear punch is recorded. The degree of edema is calculated as the difference in weight between the right and left ear punches.

-

Data Analysis: The percentage of inhibition of edema for each treatment group is calculated using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Figure 3. Workflow for the Xylene-Induced Mouse Ear Edema Model.

Conclusion

This compound (L-37) demonstrates significant potential as an anti-inflammatory agent through its potent inhibition of prostaglandin synthesis. The available data indicates that it effectively reduces the production of PGE2 and the expression of COX-1 and COX-2 enzymes in vitro. Furthermore, it exhibits substantial anti-inflammatory activity in a well-established in vivo model of acute inflammation. While the precise IC50 values for COX-1 and COX-2 are not publicly available, the collective evidence strongly supports its mechanism of action as a dual COX inhibitor. Further research to fully elucidate its inhibitory profile and pharmacokinetic properties is warranted to advance its development as a potential therapeutic agent.

References

Modulating the NF-κB Pathway with Anti-inflammatory Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, making it a prime target for therapeutic intervention. A class of anti-inflammatory agents exerts its effects by modulating this critical pathway. This technical guide delves into the mechanisms by which certain anti-inflammatory compounds, particularly those that inhibit cyclooxygenase (COX) enzymes and subsequent prostaglandin E2 (PGE2) and nitric oxide (NO) production, can influence NF-κB activity. We will explore both COX-dependent and independent mechanisms of NF-κB modulation and provide detailed experimental protocols for assessing these interactions.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a vast array of genes involved in inflammation, immunity, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.

Figure 1: Simplified NF-κB Signaling Pathway.

Anti-inflammatory Agents and their Interaction with the NF-κB Pathway

A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins (PGs). Prostaglandin E2 (PGE2) is a key mediator of inflammation. Some anti-inflammatory agents also impact the production of nitric oxide (NO), another important inflammatory signaling molecule. The interplay between these agents and the NF-κB pathway can be complex.

One notable example is "Anti-inflammatory agent 78 (compound L-37)," which has been identified as a potent inhibitor of PGE1, PGE2, COX-1, and COX-2, and has been shown to inhibit NO release in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[1] While direct modulation of the NF-κB pathway by this specific agent is not extensively documented, its known targets are intrinsically linked to NF-κB signaling.

The modulation of NF-κB by COX inhibitors can occur through two primary routes:

-

COX-independent inhibition of NF-κB: Some NSAIDs, such as aspirin and sodium salicylate, can directly inhibit the NF-κB pathway irrespective of their COX-inhibiting activity.[2] This is often achieved through the direct inhibition of IKKβ, preventing the phosphorylation and subsequent degradation of IκBα.[2]

-

COX-dependent modulation of NF-κB: The products of the COX pathway, particularly PGE2, can influence NF-κB signaling. Therefore, by inhibiting COX and reducing PGE2 levels, anti-inflammatory agents can indirectly affect NF-κB activation. However, this relationship is not always straightforward and can be cell-type and context-dependent.

Interestingly, not all COX inhibitors affect the NF-κB pathway in the same manner. For instance, indomethacin, a potent COX inhibitor, does not appear to prevent the activation of the NF-κB pathway at concentrations that effectively block COX activity.[2]

Quantitative Data on Anti-inflammatory Agent Activity

| Agent | Target | Assay Type | Cell Line | IC50 / EC50 | Reference |

| Agent 78 (L-37) | COX-1 | Enzyme Inhibition | - | Data Not Available | [1] |

| COX-2 | Enzyme Inhibition | - | Data Not Available | [1] | |

| PGE2 Production | Cell-based | RAW 264.7 | Data Not Available | [1] | |

| NO Release | Cell-based | RAW 264.7 | Data Not Available | [1] | |

| Aspirin | IKKβ | Kinase Assay | - | Data Not Available | [2] |

| NF-κB Activation | Reporter Assay | Endothelial Cells | Data Not Available | [2] | |

| Indomethacin | COX-1/2 | Enzyme Inhibition | - | Varies | - |

| NF-κB Activation | Reporter Assay | - | No significant inhibition | [2] |

Experimental Protocols

To assess the impact of an anti-inflammatory agent on the NF-κB pathway and its related inflammatory mediators, a series of well-defined experimental protocols are necessary.

NF-κB Activation Assays

Several methods can be employed to measure the activation of the NF-κB pathway.

This is a common and quantitative method to assess NF-κB transcriptional activity.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, HeLa) in appropriate media. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24-48 hours, treat the cells with the anti-inflammatory agent at various concentrations for a predetermined time, followed by stimulation with an NF-κB activator (e.g., TNF-α, LPS).

-

Lysis and Measurement: Lyse the cells and measure the luciferase and Renilla activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the activity in treated cells to that in stimulated, untreated cells.

This method provides insight into the upstream signaling events of NF-κB activation.

-

Cell Treatment and Lysis: Treat cells with the anti-inflammatory agent and/or stimulant. For phospho-IκBα, lyse the cells with a whole-cell lysis buffer. For p65 translocation, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-IκBα, total IκBα, p65, and loading controls (e.g., β-actin for whole-cell, Lamin B1 for nuclear, GAPDH for cytoplasmic).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify the band intensities to determine the relative protein levels.

Figure 2: General Experimental Workflow.

Measurement of Inflammatory Mediators

-

Sample Collection: Culture cells (e.g., RAW 264.7 macrophages) and treat them with the test agent and a stimulant like LPS. Collect the cell culture supernatant at desired time points.

-

ELISA Procedure: Use a commercial PGE2 ELISA kit. Add standards and samples to the antibody-coated microplate.

-

Incubation and Washing: Add the PGE2 conjugate and incubate. Wash the plate to remove unbound reagents.

-

Substrate Addition and Color Development: Add the substrate solution and allow the color to develop.

-

Stopping the Reaction and Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Calculation: Calculate the PGE2 concentration in the samples based on the standard curve.

This assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Sample Collection: Collect cell culture supernatants as described for the PGE2 assay.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution.

-

Assay Procedure: Add the cell culture supernatant to a 96-well plate. Add the Griess reagent to each well and incubate at room temperature for 10-15 minutes.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Conclusion

The modulation of the NF-κB pathway represents a key mechanism for many anti-inflammatory agents. While the direct effects of "this compound (L-37)" on this pathway require further investigation, its known inhibitory actions on COX enzymes and NO production place it within a class of compounds with a high potential for NF-κB interaction. Understanding the nuances of how different agents affect this central inflammatory pathway, through both COX-dependent and independent mechanisms, is crucial for the development of more targeted and effective anti-inflammatory therapies. The experimental protocols outlined in this guide provide a robust framework for elucidating these complex interactions in a research and drug discovery setting.

References

Methodological & Application

"Anti-inflammatory agent 78" in vivo animal models of inflammation

Application Notes and Protocols for Anti-inflammatory Agent 78

Introduction

This compound, also identified as compound L-37, is a potent modulator of the inflammatory response.[1][2][3] Its mechanism of action centers on the inhibition of key enzymes in the prostaglandin synthesis pathway, making it a subject of interest for researchers in inflammation and drug development.[1][2] These notes provide an overview of its in vivo applications, efficacy in established animal models of inflammation, and detailed protocols for its evaluation.

Mechanism of Action

This compound exerts its effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins such as PGE1 and PGE2, which are key mediators of inflammation, pain, and fever.[1][2][4] The agent has also been shown to inhibit the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2][3]

Caption: Signaling pathway of this compound.

In Vivo Efficacy Data

This compound has demonstrated significant anti-inflammatory activity in a xylene-induced mouse ear edema model.[1][2] The agent exhibits a dose-dependent reduction in inflammation.[1][2]

| Parameter | Value | Reference |

| Animal Model | Kunming mice | [1][2] |

| Inflammation Model | Xylene-induced ear edema | [1][2] |

| Dosage Range | 25-100 mg/kg | [1][2] |

| Administration | Intraperitoneal (IP) | [1][2] |

| Efficacy | ~78.14% inhibition at 50 mg/kg | [1][2] |

| Comparative Efficacy | Slightly weaker than celecoxib | [1][2] |

Experimental Protocols

Xylene-Induced Mouse Ear Edema Model

This model is a standard and rapid method for screening acute anti-inflammatory agents. Xylene application induces vasodilation and increased vascular permeability, leading to edema.

Materials:

-

This compound (Compound L-37)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Positive control (e.g., Celecoxib)

-

Xylene

-

Kunming mice (male or female, 20-25 g)

-

Animal balance

-

Syringes and needles for IP injection

-

Micropipette

-

Cork borer (e.g., 7 mm diameter)

-

Microtome or biopsy punch

-

Analytical balance

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Grouping: Randomly divide mice into the following groups (n=6-8 per group):

-

Vehicle Control

-

This compound (e.g., 25, 50, 100 mg/kg doses)

-

Positive Control (e.g., Celecoxib)

-

-

Dosing: Administer the vehicle, this compound, or positive control via intraperitoneal (IP) injection.

-

Inflammation Induction: After a set pre-treatment time (e.g., 60 minutes post-dosing), apply a fixed volume (e.g., 20 µL) of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as the untreated control.

-

Edema Development: Allow for a period of time (e.g., 15-30 minutes) for the ear edema to develop.

-

Sample Collection: Sacrifice the mice by cervical dislocation. Use a cork borer or biopsy punch to cut circular sections from both the right (treated) and left (control) ears.

-

Measurement of Edema: Weigh the ear punches immediately using an analytical balance. The difference in weight between the right and left ear punches is a measure of the edema.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema using the following formula:

-

% Inhibition = [(W_vehicle - W_treated) / W_vehicle] * 100

-

Where W_vehicle is the average ear weight difference in the vehicle control group and W_treated is the average ear weight difference in the drug-treated group.

-

Experimental Workflow Visualization

Caption: Workflow for the xylene-induced mouse ear edema assay.

References

Application Notes and Protocols for Anti-inflammatory Agent 78 (L-37) in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of "Anti-inflammatory agent 78," also known as compound L-37, a potent indole-derived γ-hydroxy propiolate ester with significant anti-inflammatory properties. The following sections detail its mechanism of action, recommended dosage for cell culture studies, and step-by-step protocols for key assays to assess its efficacy.

Introduction

This compound (L-37) has demonstrated significant potential in the modulation of key inflammatory pathways. In vitro studies have shown its efficacy in inhibiting the production of critical inflammatory mediators. This document serves as a comprehensive guide for researchers utilizing L-37 in in vitro settings, particularly with the murine macrophage cell line RAW 264.7.

Mechanism of Action

This compound (L-37) exerts its effects through the inhibition of several key enzymes and mediators in the inflammatory cascade. Its primary mechanisms of action include:

-

Inhibition of Prostaglandin Synthesis: L-37 is a potent inhibitor of prostaglandin E2 (PGE2) and prostaglandin E1 (PGE1) synthesis.[1][2] This is achieved through the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[3]

-

Inhibition of Nitric Oxide (NO) Production: The agent effectively inhibits the release of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][4]

-

Downregulation of COX-2 Expression: Studies have shown that L-37 can downregulate the expression of the inducible COX-2 enzyme in inflammatory conditions.[3]

In Vitro Dosage and Efficacy

The effective concentration of this compound (L-37) in in vitro studies can vary depending on the cell type and the specific assay. The following table summarizes the recommended dosage ranges based on published data.

| Cell Line | Assay | Effective Concentration | Incubation Time | Reference |

| RAW 264.7 | Inhibition of LPS-induced PGE2 synthesis | 1-10 µM | 24 hours | [5] |

| RAW 264.7 | Inhibition of Nitric Oxide (NO) production | Dose-dependent inhibition observed | Not specified | [3] |

| RAW 264.7 | Downregulation of COX-2 expression | 5 µM | Not specified | [3] |

| RAW 264.7 | Inhibition of cell growth | 10 µM | Not specified | [5] |

| Enzyme Assay | COX-1 Inhibition | 1 µM (for inhibition of PGF1 production) | Not specified | [3] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the anti-inflammatory activity of this compound (L-37).

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for PGE2 and cytokine assays).

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat cells with varying concentrations of this compound (L-37) (e.g., 1, 5, 10 µM) for 1-2 hours.

-

Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubate for the desired time period (e.g., 24 hours).

-

Collect the cell culture supernatant for analysis of NO, PGE2, and cytokines. Collect cell lysates for protein expression analysis.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Reagents:

-

Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B immediately before use.

-

Sodium Nitrite Standard Curve: Prepare a serial dilution of sodium nitrite (0-100 µM) in culture medium.

-

-

Protocol:

-

Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of the Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on the sodium nitrite standard curve.

-

Prostaglandin E2 (PGE2) Quantification (ELISA)